tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H16F3NO4 . It has a molecular weight of 295.255 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-7(8(17)6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 341.1±42.0 °C and a predicted density of 1.290±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Scientific Research Applications
1. Structural and Molecular Analysis
tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate and its derivatives have been extensively studied for their structural and molecular properties. For instance, X-ray studies have revealed specific molecular structures and crystal packing driven by strong hydrogen bonds in similar compounds (Didierjean et al., 2004). Another study synthesized a related compound as a cyclic amino acid ester, characterizing it with spectroscopy and X-ray diffraction analysis, highlighting its bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).
2. Synthesis and Chemical Transformation
The compound and its analogs serve as intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized through a multi-step process, demonstrating the compound's utility in complex chemical syntheses (Wang et al., 2015). Additionally, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, showcased its potential as a novel compound in chemical space complementary to piperidine ring systems (Meyers et al., 2009).
3. Role in Developing Biological Active Alkaloids
The compound's derivatives have been used in the enantioselective synthesis of biologically active alkaloids. This includes the preparation of alkaloids like sedridine and ethylnorlobelol, demonstrating the versatility of this compound derivatives as chiral building blocks in medicinal chemistry (Passarella et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315-H319 , indicating that it may cause skin irritation and serious eye irritation. Precautionary measures should be taken when handling this compound, including wearing personal protective equipment and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
This compound is a type of organic compound and can be used as a raw material or intermediate in organic synthesis
Biochemical Pathways
As an intermediate in organic synthesis, it could be involved in various biochemical pathways depending on the specific reactions it participates in .
Result of Action
As an organic compound used in synthesis, its effects would largely depend on the specific reactions it is involved in and the products of these reactions .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity .
Properties
IUPAC Name |
tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-7(8(17)6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHZEIWXMXDMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594033 | |
Record name | tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647863-25-0 | |
Record name | tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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